1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
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Description
1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26F2N4S2 and its molecular weight is 472.62. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in treating several diseases, including cancer and infections.
Chemical Structure
The structure of the compound can be broken down as follows:
- Fluorophenyl groups : Enhance lipophilicity and may improve binding to biological targets.
- Piperazine moiety : Often associated with pharmacological activity, particularly in neuropharmacology.
- Thiophenyl group : Contributes to the compound's electronic properties and potential interactions with biological systems.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In studies, compounds similar to this thiourea have shown IC50 values ranging from 3 to 20 µM against these cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
Thiourea derivatives have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against both bacterial and fungal pathogens. In vitro studies have shown that related thioureas possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of thioureas has been documented, with some studies indicating that these compounds can inhibit inflammatory pathways. For instance, certain derivatives have been shown to lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antiviral Activity
Recent investigations into the antiviral properties of thioureas highlight their ability to inhibit viral replication. Similar compounds have shown effectiveness against viruses such as HIV and influenza, making them candidates for further development in antiviral therapies .
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological macromolecules. The presence of the thiourea group allows for multiple interactions, potentially leading to inhibition of key enzymes involved in disease progression.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to receptors involved in cancer cell proliferation and survival pathways .
Case Studies
Several case studies have highlighted the effectiveness of thiourea derivatives:
- Study on Lung Cancer : A series of thiourea compounds were synthesized and evaluated for their anticancer activity against A549 cells. Results showed significant inhibition of cell growth at concentrations as low as 5 µM .
- Antimicrobial Efficacy : In a study examining the antibacterial properties of thioureas, a derivative similar to our target compound exhibited MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In an animal model of inflammation, a related thiourea derivative reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZGHJZOROACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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